2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is a synthetic organic compound that features a fluorophenyl group and an imidazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Formation of the acetic acid moiety: This can be done through a carboxylation reaction.
Hydrochloride salt formation: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions might target the fluorophenyl group or the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(3-bromophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(3-methylphenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride might confer unique properties such as increased metabolic stability, enhanced binding affinity, or altered electronic properties compared to its analogs.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-imidazol-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c12-9-3-1-2-8(6-9)10(11(15)16)14-5-4-13-7-14;/h1-7,10H,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSTSPYDHLNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.